molecular formula C16H10N2O3 B6326118 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile CAS No. 1378999-27-9

3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile

Cat. No. B6326118
CAS RN: 1378999-27-9
M. Wt: 278.26 g/mol
InChI Key: SQILKTKOZNNYMR-NTEUORMPSA-N
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Description

3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, also known as 3-NPPC, is a synthetic compound used in a variety of scientific research applications. It is a nitrile-based compound with an aromatic nitro group and a carbonyl group. Its chemical structure is C12H9NO3, and it is a yellow solid at room temperature. 3-NPPC is a useful compound for studying the effects of nitro-aromatic compounds on biochemical and physiological processes, as well as for use in laboratory experiments.

Scientific Research Applications

3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile has been used in a variety of scientific research applications, including studies of the effects of nitro-aromatic compounds on biochemical and physiological processes. It has been used to study the metabolism of nitro-aromatic compounds in human cells, as well as to study the effects of nitro-aromatic compounds on enzyme activity and gene expression. In addition, this compound has been used to study the effects of nitro-aromatic compounds on the development of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile is not fully understood. However, it is believed that the nitro group of the compound is responsible for its biological effects. The nitro group can interact with proteins and other molecules in cells, leading to changes in the activity of enzymes and other proteins. In addition, the nitro group can also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of fatty acids. In addition, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in some types of cancer cells. It has also been shown to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile is a useful compound for use in laboratory experiments due to its relatively low cost and ease of synthesis. However, there are some limitations to its use. For example, the compound is unstable in the presence of light and oxygen, and therefore must be stored in the dark and in an oxygen-free environment. In addition, the compound is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for research involving 3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile. These include further studies of its effects on biochemical and physiological processes, as well as studies of its effects on the development of cancer and other diseases. In addition, further research could focus on the development of new synthetic methods for the production of this compound. Finally, further research could focus on the development of new uses for this compound, such as in drug development or in the production of new materials.

Synthesis Methods

3-(3-Nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile can be synthesized by reacting 2-phenylprop-2-enenitrile with 3-nitrophenylchloride in the presence of a base such as triethylamine. The reaction proceeds in an aqueous solution at room temperature and is complete within a few hours. The product is then purified by crystallization.

properties

IUPAC Name

(E)-2-benzoyl-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c17-11-14(16(19)13-6-2-1-3-7-13)9-12-5-4-8-15(10-12)18(20)21/h1-10H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQILKTKOZNNYMR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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